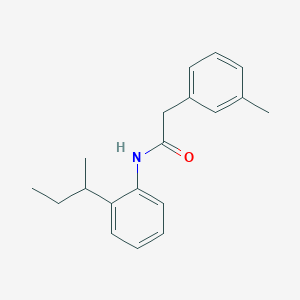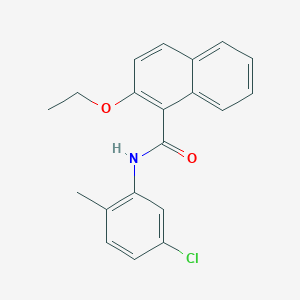
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, also known as SNC80, is a highly selective agonist of the delta-opioid receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. It has also been studied for its potential to treat drug addiction, depression, and anxiety. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is a highly selective agonist of the delta-opioid receptor. Activation of the delta-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia. This compound has been shown to have a higher affinity for the delta-opioid receptor than other opioid receptors, making it a promising candidate for the development of delta-opioid receptor-specific drugs.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, this compound has also been shown to have negative effects on the cardiovascular system, including bradycardia and hypotension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has several advantages for lab experiments. It is highly selective for the delta-opioid receptor, making it a useful tool for studying the delta-opioid receptor system. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has limitations as well. It has negative effects on the cardiovascular system, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide. One potential area of research is the development of delta-opioid receptor-specific drugs based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility.
Conclusion:
In conclusion, this compound is a highly selective agonist of the delta-opioid receptor that has been extensively studied for its potential therapeutic applications. It has potent analgesic effects and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, this compound has negative effects on the cardiovascular system, which may limit its use in certain experiments. Further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide can be synthesized using a multistep process. The first step is the synthesis of 5-chloro-2-methylbenzoic acid, which is then converted into 5-chloro-2-methylbenzyl chloride. The benzyl chloride is then reacted with 1-naphthylamine to obtain N-(5-chloro-2-methylphenyl)-1-naphthylamine. Finally, ethoxylation of the amine group is carried out to obtain this compound.
Propiedades
Fórmula molecular |
C20H18ClNO2 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-18-11-9-14-6-4-5-7-16(14)19(18)20(23)22-17-12-15(21)10-8-13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
Clave InChI |
YNIDTWLTFHLJFI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC(=C3)Cl)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



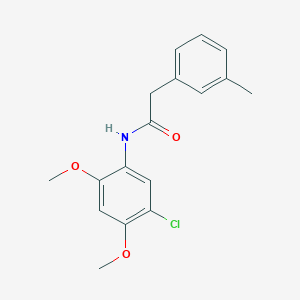
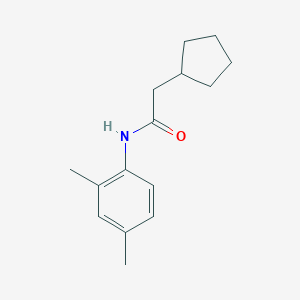

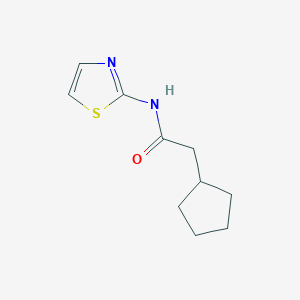
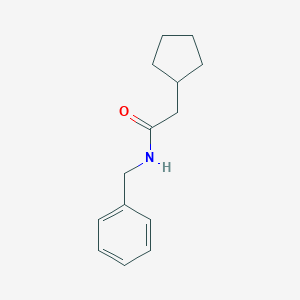
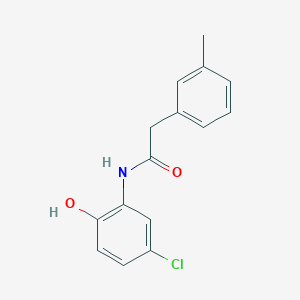




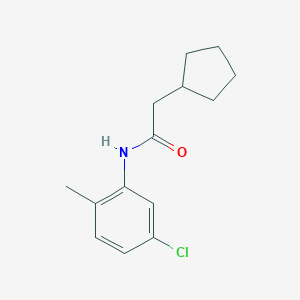
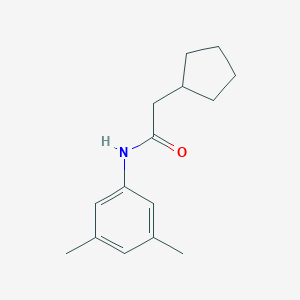
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
